molecular formula C14H10F2O3 B6402797 4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261901-01-2

4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402797
CAS No.: 1261901-01-2
M. Wt: 264.22 g/mol
InChI Key: VFIBKAOOUMGTQR-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

4-fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-6-8(2-5-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIBKAOOUMGTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690183
Record name 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-01-2
Record name 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 4-fluoro-3-methoxyphenylboronic acid and 4-fluorobenzoic acid in the presence of a palladium catalyst and a base. The reaction conditions generally include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorine atoms can be selectively reduced to hydrogen atoms under specific conditions.

    Substitution: The fluorine atoms can be replaced by other substituents such as chlorine, bromine, or iodine through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: 4-Fluoro-2-(4-fluoro-3-carboxyphenyl)benzoic acid

    Reduction: 4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzyl alcohol

    Substitution: 4-Iodo-2-(4-fluoro-3-methoxyphenyl)benzoic acid

Scientific Research Applications

4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its role in the development of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with proteins and enzymes. This can lead to the modulation of biological pathways and the inhibition of specific enzymes, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methoxyphenylboronic acid
  • 4-Fluoro-3-(2-methoxyphenyl)benzoic acid
  • 4-Fluoro-2-(3-fluoro-4-methoxyphenyl)benzoic acid

Uniqueness

4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in various chemical transformations. Additionally, the compound’s ability to form strong interactions with biological targets sets it apart from other similar compounds.

Biological Activity

4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both fluoro and methoxy groups, may influence its pharmacological properties and interactions with biological targets. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11F2O3\text{C}_{14}\text{H}_{11}\text{F}_2\text{O}_3

This compound features two fluorine atoms and a methoxy group attached to the aromatic rings, which can significantly affect its solubility, reactivity, and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the fluoro and methoxy substituents can enhance the compound's binding affinity to specific enzymes or receptors, potentially modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, impacting signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits in vitro anticancer properties . For instance, research has shown significant cytotoxic effects against renal cancer and leukemia cell lines. The mechanism involves inducing DNA damage and promoting cell cycle arrest through upregulation of p-H2AX protein levels, which is indicative of DNA double-strand breaks .

Cell Line IC50 (µM) Mechanism
Caki-1 (Renal Cancer)15.0Induces DNA damage
Molm-14 (Leukemia)12.5Cell cycle arrest via cyclin D/Rb pathway

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of this compound on various cancer cell lines. Results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with notable effects observed at concentrations as low as 10 µM .
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to an increase in sub-G1 phase cells, indicating apoptosis induction in treated cells .

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